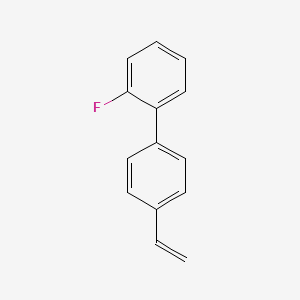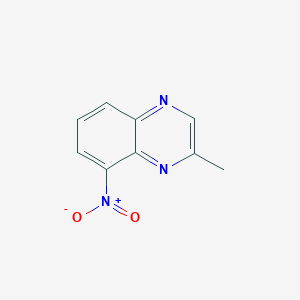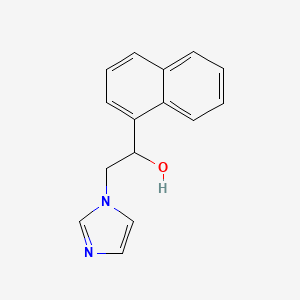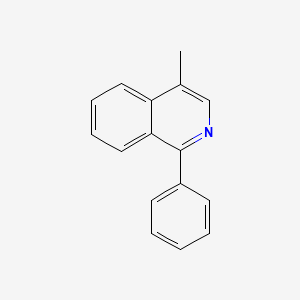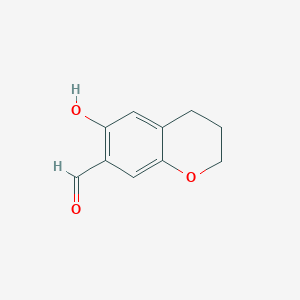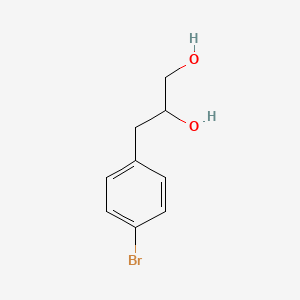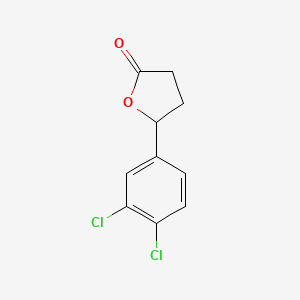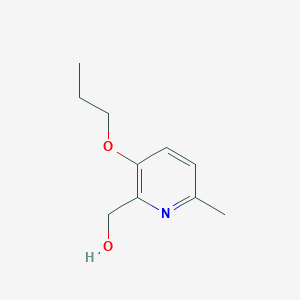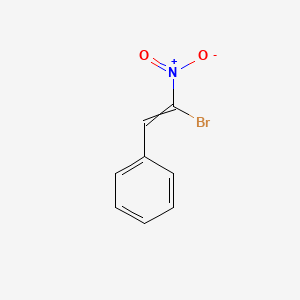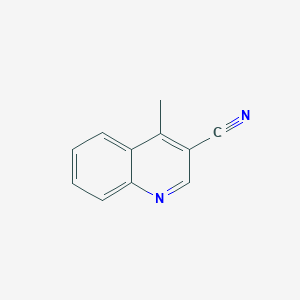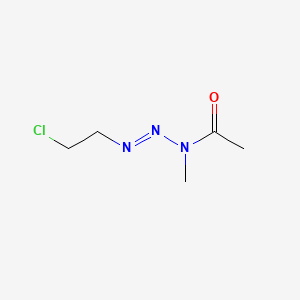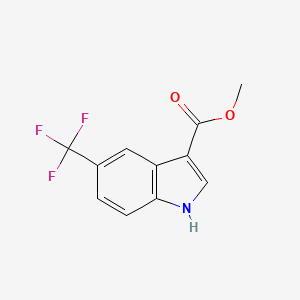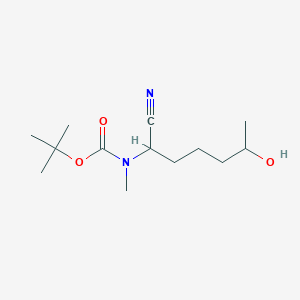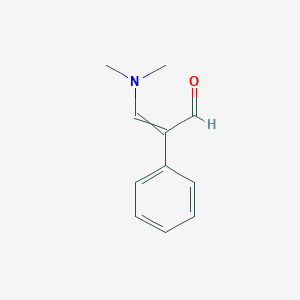
3-(Dimethylamino)-2-phenylprop-2-enal
概要
説明
3-(Dimethylamino)-2-phenylprop-2-enal is an organic compound with a unique structure that includes both an aldehyde group and a dimethylamino group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2-phenylprop-2-enal typically involves the condensation of dimethylaniline with benzaldehyde under acidic conditions. One common method includes the use of hydrochloric acid as a catalyst, followed by the addition of formaldehyde to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or distillation.
化学反応の分析
Types of Reactions
3-(Dimethylamino)-2-phenylprop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Dimethylamino-2-phenylpropanoic acid.
Reduction: 3-Dimethylamino-2-phenylpropanol.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
3-(Dimethylamino)-2-phenylprop-2-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of dyes and pigments.
作用機序
The mechanism of action of 3-(Dimethylamino)-2-phenylprop-2-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
- 3-Dimethylamino-2,2-dimethylpropionaldehyde
- 3-Dimethylamino-1-phenylpropanone
- 3-Dimethylamino-2-phenylpropanol
Uniqueness
3-(Dimethylamino)-2-phenylprop-2-enal is unique due to the presence of both an aldehyde group and a dimethylamino group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
特性
分子式 |
C11H13NO |
|---|---|
分子量 |
175.23 g/mol |
IUPAC名 |
3-(dimethylamino)-2-phenylprop-2-enal |
InChI |
InChI=1S/C11H13NO/c1-12(2)8-11(9-13)10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChIキー |
ABQPNXRKOONAJA-UHFFFAOYSA-N |
正規SMILES |
CN(C)C=C(C=O)C1=CC=CC=C1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
